molecular formula C12H16N2O4 B7587026 (2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid

(2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid

Katalognummer B7587026
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: YYOMLFBGWLFGFS-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid, also known as N-(2-hydroxy-4-(methylcarbamoyl)phenyl) glycine, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly used as an analgesic and anti-inflammatory drug due to its ability to inhibit the activity of cyclooxygenase (COX) enzymes. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.

Wirkmechanismus

The mechanism of action of (2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid involves the inhibition of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid include the reduction of inflammation, pain, and fever. The compound also has antioxidant properties, which help to reduce oxidative stress and prevent cellular damage. Additionally, the compound has been shown to modulate the immune system and inhibit the growth and proliferation of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid in lab experiments include its well-established mechanism of action and its ability to inhibit COX enzymes. The compound is also readily available and relatively inexpensive. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for careful dosing to avoid adverse effects.

Zukünftige Richtungen

There are several future directions for the study of (2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid. One direction is the development of novel analogs with improved potency and selectivity for COX enzymes. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as diabetes and autoimmune disorders. Additionally, the compound's potential use as a chemopreventive agent for cancer warrants further investigation. Finally, the development of targeted delivery systems for the compound could improve its efficacy and reduce potential toxicity.

Synthesemethoden

The synthesis of (2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid involves the reaction between 4-hydroxybenzoyl chloride and N,(2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic aciddimethylglycine followed by the addition of sodium hydroxide. The resulting product is then purified by recrystallization to obtain the pure compound.

Wissenschaftliche Forschungsanwendungen

(2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer, the compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. In Alzheimer's disease, the compound has been shown to reduce the formation of amyloid beta plaques, which are the hallmark of the disease. In cardiovascular diseases, the compound has been shown to reduce inflammation and oxidative stress, which are major contributors to the development of the disease.

Eigenschaften

IUPAC Name

(2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-14(2)12(18)13-10(11(16)17)7-8-3-5-9(15)6-4-8/h3-6,10,15H,7H2,1-2H3,(H,13,18)(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOMLFBGWLFGFS-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.